molecular formula C17H22BrNO4 B2840579 3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1702478-10-1

3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2840579
CAS No.: 1702478-10-1
M. Wt: 384.27
InChI Key: NNJSAGWZTBCNLD-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a Boc-protected pyrrolidine derivative characterized by a 3-bromophenylmethyl substituent and a carboxylic acid group at position 3 of the pyrrolidine ring. Its IUPAC name is (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, with a molecular formula of C₁₆H₂₀BrNO₄ and a molecular weight of 370.24 g/mol . This compound is utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. Its tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-8-7-17(11-19,14(20)21)10-12-5-4-6-13(18)9-12/h4-6,9H,7-8,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJSAGWZTBCNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the bromination of a phenylmethyl precursor, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the protection of the carboxylic acid group with a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a phenylmethyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can produce phenylmethyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ primarily in substituents on the pyrrolidine ring and the aryl group. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Reference
3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid 3-Bromophenylmethyl C₁₆H₂₀BrNO₄ 370.24 1161787-83-2
2-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid 3-Chlorophenylmethyl (position 2) C₁₇H₂₂ClNO₄ 339.81 351002-87-4
BOC-(TRANS)-4-(3-CYANO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID 3-Cyanophenyl C₁₇H₁₉N₂O₄ 331.34 Not specified
1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid Allyloxymethyl C₁₄H₂₃NO₅ 285.34 Not specified

Substituent Effects

  • Electronic Properties: Bromophenyl (Target Compound): Bromine is a strong electron-withdrawing group (σₚ = 0.86) due to its inductive (-I) effect, enhancing electrophilic reactivity. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Chlorophenyl: Chlorine (σₚ = 0.76) is less electron-withdrawing than bromine, leading to slower reaction kinetics in substitution reactions . Cyanophenyl: The cyano group (σₚ = 1.00) is highly electron-withdrawing, increasing acidity of adjacent protons and promoting hydrogen-bonding interactions in crystal structures .
  • Steric Effects :

    • Bromophenyl’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) introduces steric hindrance, affecting molecular packing and crystallinity. This is evident in crystallographic data showing planar conformations in chlorophenyl analogues (e.g., dihedral angle = 8.38° in N-(3-bromo-2-methylphenyl) derivatives) compared to bulkier brominated systems .

Physicochemical Properties

  • Solubility : The Boc group enhances lipophilicity, reducing aqueous solubility. Bromophenyl derivatives exhibit lower solubility than chlorophenyl analogues due to increased molecular weight and halogen size .
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., HCl/dioxane), as demonstrated in synthesis protocols for related intermediates .

Biological Activity

3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H22BrNO4\text{C}_{16}\text{H}_{22}\text{Br}\text{N}\text{O}_{4}

This structure includes a bromophenyl group and a pyrrolidine core, which contribute to its biological activity. The presence of the carboxylic acid functionality is critical for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, particularly in the context of neurological disorders. For instance, the compound may influence gamma-aminobutyric acid (GABA) receptors, which are crucial in managing seizure activities and anxiety disorders.
  • Enzyme Inhibition : Studies have highlighted the potential of pyrrolidine derivatives to act as inhibitors for enzymes such as arginase. This inhibition can lead to increased levels of nitric oxide, which is beneficial in treating conditions like hypertension and erectile dysfunction.

Biological Activity Overview

Activity TypeDescription
Anticonvulsant Exhibits protective effects against seizures in animal models.
Analgesic Demonstrates pain-relieving properties in various preclinical studies.
Neuroprotective Potentially protects neuronal cells from damage due to oxidative stress.
Anti-inflammatory May reduce inflammation in models of arthritis and other inflammatory diseases.

Case Studies

  • Anticonvulsant Activity : In a study involving mice subjected to induced seizures, treatment with this compound significantly reduced the frequency and duration of seizures compared to control groups. The compound was effective at doses that did not exhibit significant side effects, suggesting a favorable therapeutic window.
  • Analgesic Effects : A separate investigation into the analgesic properties revealed that this compound exhibited dose-dependent pain relief in models of acute and chronic pain. The mechanism was attributed to its action on central nervous system pathways involved in pain perception.

Research Findings

Recent research has focused on the synthesis and optimization of this compound's analogs to enhance efficacy and reduce toxicity. Notable findings include:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring have been shown to significantly impact biological activity. For instance, modifications at the 1-position have led to increased potency against specific biological targets.
  • Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, with a bioavailability that supports its use in potential therapeutic applications.

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